2-chloro-1-N-(1-phenylethyl)benzene-1,4-diamine
Overview
Description
“2-chloro-1-N-(1-phenylethyl)benzene-1,4-diamine” is a chemical compound with the molecular formula C14H15ClN2 . It has a molecular weight of 246.74 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15ClN2/c1-10(11-5-3-2-4-6-11)17-14-8-7-12(16)9-13(14)15/h2-10,17H,16H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is an oil at room temperature . Its predicted boiling point is 395.6±27.0 °C, and its predicted density is 1.227±0.06 g/cm3 . The predicted pKa is 5.12±0.10 .Scientific Research Applications
Synthesis and Characterization in Polymer Science
- Polyimide Synthesis : Diamine monomers similar to 2-chloro-1-N-(1-phenylethyl)benzene-1,4-diamine are used in the synthesis of aromatic polyimides. These polyimides demonstrate high thermal stability and solubility in various solvents, making them useful in polymer science (Pal et al., 2005).
Chemical Synthesis and Reactions
- Nucleophilic Aromatic Substitution : Compounds structurally related to this compound are synthesized through nucleophilic aromatic substitution reactions. These processes are fundamental in organic synthesis for creating complex molecules (Zinad et al., 2018).
Corrosion Inhibition
- Corrosion Inhibition in Steel : Benzene-1,4-diamine derivatives are used as corrosion inhibitors for mild steel in acidic environments. This application is significant in industrial processes like steel pickling and oil well acidization (Singh & Quraishi, 2016).
Material Science and Engineering
- Organosoluble Polyimides : Similar diamine monomers are utilized in creating organosoluble ditrifluoromethylated aromatic polyimides. These materials are known for their high thermal stability and good solubility, making them valuable in material science (Liu et al., 2005).
Biomedical and Chemical Research
- Synthesis of Bioactive Compounds : Benzene-1,4-diamine derivatives are involved in synthesizing various bioactive compounds. These synthesized compounds undergo microbiological screening and anti-inflammatory activity tests, indicating their potential biomedical applications (Venkataramana et al., 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
- Specifically, the compound may form a Meisenheimer complex, which is a negatively charged intermediate formed during nucleophilic aromatic substitution. This complex results from the attack of a nucleophile on one of the aromatic carbons .
- The electrophilic center (likely the chlorine atom) reacts with a nucleophile (e.g., an amino group) to form a sigma bond with the benzene ring. This generates a positively charged benzenonium intermediate .
Mode of Action
Properties
IUPAC Name |
2-chloro-1-N-(1-phenylethyl)benzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2/c1-10(11-5-3-2-4-6-11)17-14-8-7-12(16)9-13(14)15/h2-10,17H,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZDEJWNOZKAPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=C(C=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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